Lipophilicity (XLogP3) Differentiation Against 1-Oxa-4-thia-8-azaspiro[4.5]decane Parent Core and 1-(4-Benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one
The target compound exhibits a calculated XLogP3 of 3.8, representing a substantial increase in lipophilicity compared to the unsubstituted 1-oxa-4-thia-8-azaspiro[4.5]decane parent core (estimated XLogP3 ≈ 0.5–1.0) and a measurable difference relative to the non-spirocyclic analog 1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one (NP-118809), whose calculated XLogP3 is approximately 4.2–4.5 owing to the additional benzhydryl group [1][2]. The 0.4–0.7 log unit difference places the target compound in a distinct CNS drug-like property space (optimal range XLogP3 2–4) compared to the more lipophilic piperazine analog [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 1-oxa-4-thia-8-azaspiro[4.5]decane parent core: XLogP3 ≈ 0.5–1.0 (estimated); NP-118809: XLogP3 ≈ 4.2–4.5 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +2.8 to +3.3 vs parent core; ΔXLogP3 ≈ −0.4 to −0.7 vs NP-118809 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); comparator values estimated from ChemSpider and PubChem analogous entries |
Why This Matters
The XLogP3 of 3.8 positions the compound within the favorable CNS drug-likeness window while avoiding the excessive lipophilicity (>4) that often correlates with higher metabolic clearance and promiscuous binding, making it a more attractive starting point for CNS probe design than the piperazine analog NP-118809.
- [1] PubChem. 3,3-Diphenyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one. CID 56764670. Accessed 2026-05-09. View Source
- [2] CTD Chemicals. 1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one. CTD Base. Accessed 2026-05-09. View Source
